molecular formula C6H6N2O B074263 1-(Pyridazin-3-yl)ethanone CAS No. 1122-63-0

1-(Pyridazin-3-yl)ethanone

Katalognummer B074263
CAS-Nummer: 1122-63-0
Molekulargewicht: 122.12 g/mol
InChI-Schlüssel: FTSKLNSVINAQGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1-(Pyridazin-3-yl)ethanone derivatives involves several strategies, including Friedel-Crafts acylation, multi-component coupling reactions, and cyclization techniques. For example, derivatives have been synthesized using a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite, showcasing the versatility in synthesizing pyridazinone derivatives with complex substituents (Louroubi et al., 2019).

Molecular Structure Analysis

Molecular structure elucidation of this compound derivatives often employs a combination of spectroscopic techniques such as NMR, IR, and mass spectrometry, complemented by single-crystal X-ray diffraction for solid-state analysis. Computational studies, including density functional theory (DFT), have been used to predict spectral and geometrical data, providing insights into the molecule's electronic structure and reactivity (Louroubi et al., 2019).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, including diazotization, coupling with active methylene compounds, and reactions with isothiocyanates to produce thiourea derivatives. These reactions extend the utility of pyridazinone derivatives in synthesizing a wide array of heterocyclic compounds with potential biological activities (Attaby et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

1-(Pyridazin-3-yl)ethanone derivatives have been explored for their potential in synthesizing compounds with significant antimicrobial activity. For instance, one study successfully synthesized a compound that showed notable antimicrobial efficacy, highlighting the utility of incorporating the this compound moiety into antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Anticancer and Antiangiogenic Effects

Research has also focused on the antiangiogenic and growth inhibitory effects of novel curcumin analogues derived from this compound on cancer models. These compounds have demonstrated potential in inhibiting tumor growth and suppressing neovascularization, indicating their promise in cancer therapy (Chandru, Sharada, Kumar, & Rangappa, 2008).

HCV NS5B Polymerase Inhibition

The pyridazinone scaffold has been utilized in the development of novel inhibitors targeting the HCV NS5B polymerase. These inhibitors, derived from 5-hydroxy-3(2H)-pyridazinone derivatives, show significant activity against genotype 1 HCV NS5B polymerase, contributing to the pool of potential therapeutic agents for treating hepatitis C virus infections (Zhou et al., 2008).

DNA Binding and Nuclease Activity

Cu(II) complexes of ligands derived from this compound have been synthesized and shown to possess good DNA binding propensity. These complexes have demonstrated nuclease activity, indicating their potential application in the study of DNA interactions and possibly in therapeutic interventions (Kumar et al., 2012).

Synthesis of Heterocyclic Compounds

The versatility of this compound extends to the synthesis of various heterocyclic compounds with potential biological activities. For example, research has led to the creation of compounds with moderate antifungal activity, underscoring the chemical scaffold’s utility in developing new therapeutic agents (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

Zukünftige Richtungen

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

Eigenschaften

IUPAC Name

1-pyridazin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSKLNSVINAQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326422
Record name 1-(Pyridazin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1122-63-0
Record name 1122-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridazin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridazin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.